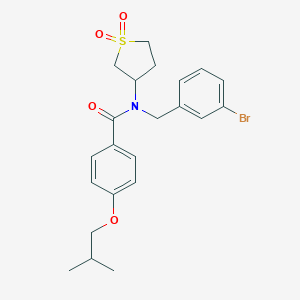![molecular formula C20H21N3O4 B265222 N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B265222.png)
N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also referred to as EPOXY and is known for its unique chemical structure, which makes it a promising candidate for scientific research.
Mecanismo De Acción
The mechanism of action of EPOXY is not fully understood. However, researchers have found that EPOXY inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. By inhibiting the activity of COX-2, EPOXY reduces the production of prostaglandins, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
EPOXY has been shown to have several biochemical and physiological effects. Studies have found that EPOXY has anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, EPOXY has been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EPOXY in lab experiments include its unique chemical structure, which makes it a promising candidate for scientific research. Additionally, EPOXY has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases. However, the limitations of using EPOXY in lab experiments include the lack of understanding of its mechanism of action and the potential side effects that may arise from its use.
Direcciones Futuras
There are several future directions for the research on EPOXY. One potential direction is the development of new drugs for the treatment of various diseases based on the anti-inflammatory and analgesic properties of EPOXY. Additionally, further research is needed to fully understand the mechanism of action of EPOXY and its potential side effects. Furthermore, the potential applications of EPOXY in other fields of scientific research, such as materials science and nanotechnology, should also be explored.
Métodos De Síntesis
The synthesis method for EPOXY involves a series of steps that require the use of specific reagents and conditions. The first step involves the reaction between 4-ethoxybenzoyl chloride and 3-amino-1,2,4-oxadiazole in the presence of a base. This reaction produces an intermediate product, which is then reacted with 3-methoxybenzoyl chloride to obtain the final product, EPOXY.
Aplicaciones Científicas De Investigación
EPOXY has shown potential applications in various fields of scientific research. One of the most promising applications of EPOXY is in the field of medicinal chemistry. Researchers have found that EPOXY has anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Nombre del producto |
N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
|---|---|
Fórmula molecular |
C20H21N3O4 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-16-9-7-15(8-10-16)21-18(24)11-12-19-22-20(23-27-19)14-5-4-6-17(13-14)25-2/h4-10,13H,3,11-12H2,1-2H3,(H,21,24) |
Clave InChI |
ZHFRYPDWTMZVGA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265140.png)


![10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B265150.png)
![4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B265161.png)
![4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B265166.png)

![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265174.png)
![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-furylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B265175.png)
![2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B265188.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265206.png)
![7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B265211.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide](/img/structure/B265217.png)
![6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione](/img/structure/B265221.png)